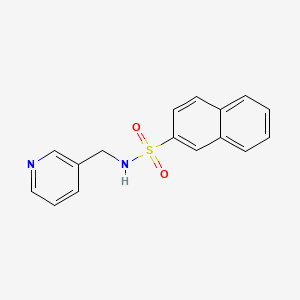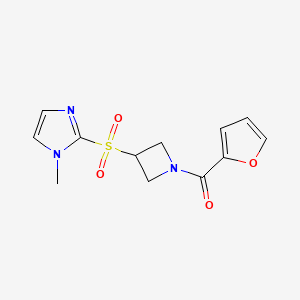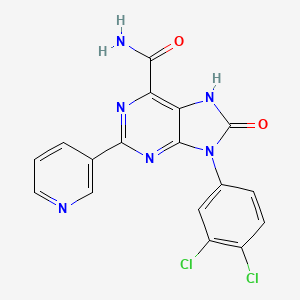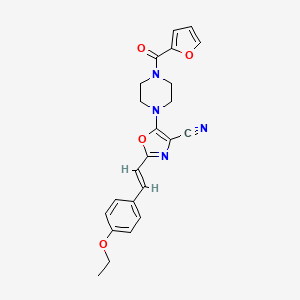![molecular formula C22H21N5O4S B2602428 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023846-67-4](/img/structure/B2602428.png)
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C29H27N5O5S . It has a molecular weight of 557.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an imidazo[1,2-c]quinazoline ring, a sulfanyl group, an acetamide group, and a methoxyphenyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 557.6 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 10 . The exact mass of the compound is 557.17329015 g/mol .Applications De Recherche Scientifique
Synthesis Approaches
The compound 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide, although not directly mentioned, seems to be a part of the broader family of quinazolinone and acetamide derivatives. Research indicates a myriad of synthesis methods and applications for similar compounds:
Hybrid Molecule Synthesis
A cost-effective approach for synthesizing a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol, has been proposed. This method involves stepwise alkylation and acylation to obtain the target compound, exhibiting significant anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Peptidomimetic Building Blocks
Synthesis of novel peptidomimetic building blocks like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide from N-(4-oxocyclohexyl)acetamide illustrates the intricate chemistry involved in creating complex bioactive molecules (Marinko et al., 2000).
Anticancer Drug Synthesis
The synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline as a key intermediate for the anticancer drug Raltitrexed showcases the compound's relevance in pharmaceutical manufacturing (Zhang, 2009).
Reactions with Various Nucleophiles
Investigations into the reactions of quinazoline derivatives with different nucleophiles, leading to the formation of various substituted quinazolines, highlights the compound's versatility in chemical synthesis (Markosyan et al., 2018).
Intramolecular Electrophilic Cyclization
The formation of fused quinazolinium derivatives via intramolecular electrophilic cyclization indicates the compound's potential in the synthesis of structurally complex molecules (Kut, Onysko, & Lendel, 2020).
Synthesis of PET Tracers
Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) signifies the compound's application in advanced medical diagnostics (Gao, Wang, & Zheng, 2016).
Anxiosedative and Antidepressant Agents
The synthesis of quinazoline acetanilide derivatives and their evaluation as anxiosedative and antidepressant agents demonstrate the compound's therapeutic potential (Tyurenkov et al., 2013).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new drugs or treatments.
Propriétés
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-31-14-8-6-13(7-9-14)11-24-19(29)10-17-21(30)27-20(25-17)15-4-2-3-5-16(15)26-22(27)32-12-18(23)28/h2-9,17H,10-12H2,1H3,(H2,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLJFKXRMUTIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)


![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)
